1-(2-Oxazolyl)-2-propanone
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Overview
Description
1-(2-Oxazolyl)-2-propanone: is a heterocyclic organic compound featuring an oxazole ring attached to a propanone moiety Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Oxazolyl)-2-propanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with amides or nitriles can yield oxazole derivatives . Another method involves the use of microwave-induced synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-purity starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Oxazolyl)-2-propanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with different electronic properties and reactivity.
Thiazole: Contains sulfur instead of oxygen, leading to distinct chemical behavior.
Oxadiazole: Features an additional nitrogen atom, altering its biological activity.
Uniqueness
1-(2-Oxazolyl)-2-propanone is unique due to its specific combination of the oxazole ring and propanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3 |
InChI Key |
PNMJTTDVFHIRES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC=CO1 |
Origin of Product |
United States |
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